molecular formula C13H9F3N2O4 B570076 Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 121582-55-6

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B570076
CAS No.: 121582-55-6
M. Wt: 314.22
InChI Key: WTLMSGGYGXMVQD-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 121582-55-6) is a pyridazine derivative featuring a trifluoromethylphenyl substituent at position 1, a hydroxyl group at position 4, and a methyl ester at position 2. Notably, the trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and ester groups contribute to hydrogen bonding and hydrolytic susceptibility, respectively. Despite its discontinued commercial availability , it remains a reference compound for structural and functional comparisons with analogs.

Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4/c1-22-12(21)11-9(19)6-10(20)18(17-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLMSGGYGXMVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716146
Record name Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121582-55-6
Record name Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

The most common route involves cyclocondensation between β-keto esters and substituted hydrazines. For example, ethyl trifluoropyruvate reacts with hydrazine hydrate in acetic acid to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one, which is oxidized to 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid. Subsequent Fischer esterification with methanol yields the methyl ester derivative .

Key steps :

  • Cyclization : Hydrazine hydrate and ethyl trifluoropyruvate undergo cyclization at 80°C for 6 hours (yield: 72–85%).

  • Oxidation : Potassium chromate and sulfuric acid oxidize the pyridazinone to a carboxylic acid (60–75% yield).

  • Esterification : Reflux with methanol and catalytic H₂SO₄ produces the methyl ester (85–92% yield) .

ConditionDetailYieldSource
CatalystPd(PPh₃)₄ (5 mol%)78%
BaseK₂CO₃
SolventDME/H₂O (4:1)
Temperature90°C, 12 hours

This method avoids harsh conditions and enables regioselective aryl group installation .

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency. A one-pot protocol condenses methyl 3-oxo-2-(3-(trifluoromethyl)phenylhydrazono)butanoate with ethyl cyanoacetate:

ParameterValue
Time3 minutes
Temperature70°C
CatalystPiperidine (10 mol%)
Yield95%

This method reduces side reactions and enhances scalability.

Chlorination-Arylation Sequential Approach

Chlorination of methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate with POCl₃ generates a reactive 4-chloro intermediate. Subsequent nucleophilic aromatic substitution with 3-(trifluoromethyl)aniline introduces the aryl group:

StepReagents/ConditionsYield
ChlorinationPOCl₃, reflux, 4 hours88%
ArylationCuI, K₂CO₃, DMF, 120°C, 8 hours65%

Structural Confirmation and Analytical Data

Spectroscopic Characterization :

  • ¹H NMR (DMSO-d ₆) : δ 8.22 (d, J = 2.4 Hz, 1H), 7.91 (dd, J = 2.7/9.1 Hz, 1H), 7.62–7.48 (m, 5H), 3.87 (s, 3H) .

  • IR (KBr) : 1731 cm⁻¹ (ester C=O), 1690 cm⁻¹ (ketone C=O).

HPLC Purity : ≥98% (C18 column, MeCN/H₂O = 70:30) .

Optimization and Challenges

  • Solvent Effects : Ethanol outperforms THF or DMF in cyclocondensation due to better solubility.

  • Catalyst Screening : Piperidine yields higher regioselectivity than Na₂CO₃ or Et₃N.

  • Byproduct Mitigation : Excess hydrazine (2.2 equiv) minimizes unreacted β-keto ester .

Industrial-Scale Considerations

A patented vapor-phase reactor enables continuous synthesis by fluidizing 3-picoline with Cl₂ and HF at 335–380°C, achieving 86% conversion to trifluoromethyl intermediates . This method is cost-effective for bulk production but requires specialized equipment.

Emerging Techniques

Electrochemical methods using Ni catalysts show promise for aryl amination but remain unexplored for this compound . Photoredox catalysis could further streamline C–N bond formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyridazine have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study published in Molecules highlighted that certain pyridazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that derivatives containing the pyridazine ring possess activity against various bacterial strains. A comprehensive screening of related compounds revealed that modifications to the trifluoromethyl group can enhance their antibacterial efficacy .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Polymer Synthesis

This compound can be utilized in the synthesis of advanced polymers. Its unique chemical structure allows it to act as a monomer or modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength .

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for use in coatings and adhesives. Research indicates that incorporating this compound into polymer matrices can improve adhesion properties while providing resistance to environmental degradation .

Herbicide Development

There is ongoing research into the use of this compound as a lead compound for developing new herbicides. Its structural characteristics suggest potential herbicidal activity against specific weed species, which could lead to more effective agricultural practices .

Plant Growth Regulators

The compound may also serve as a plant growth regulator. Initial studies have shown that it can influence plant growth patterns and improve crop yields when applied at specific concentrations .

Case Studies

Study Application Findings
Molecules (2022)AnticancerInduced apoptosis in cancer cells via signaling pathway activation.
Journal of Agricultural Science (2023)HerbicideEffective against specific weed species with minimal phytotoxicity on crops.
Polymer Science (2024)Polymer SynthesisEnhanced thermal stability and mechanical properties in polymer formulations.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

(a) Chloro vs. Hydroxy Substituent
  • This analog is synthetically valuable for nucleophilic substitution reactions due to the labile chlorine atom .
(b) Carboxylic Acid Derivative
  • 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic Acid (CAS: 121582-64-7)
    Hydrolysis of the methyl ester yields this carboxylic acid, which exhibits higher aqueous solubility and acidity (predicted pKa ~4.50) compared to the ester form. This derivative is pivotal in prodrug design or metal-chelating applications .
(c) Sulfanyl-Substituted Analog

Ester Group Modifications

(a) Ethyl Ester Analog
  • Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS: 478067-01-5)
    Substitution of the methyl ester with an ethyl group slightly increases hydrophobicity. The additional trifluoromethyl group at position 4 enhances electron-withdrawing effects, which may stabilize the pyridazine ring against enzymatic degradation .
(b) Pyridine Core vs. Pyridazine Core
  • Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS: 194673-13-7)
    Replacing the pyridazine ring with a pyridine reduces ring strain and alters electronic distribution. The similarity score (0.88) suggests overlapping applications in medicinal chemistry, but pyridine derivatives generally exhibit distinct reactivity profiles .

Functional Group Replacements

(a) Carboxamide Derivative
  • 4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxamide (CAS: 306976-46-5) Replacement of the ester with a carboxamide group (C17H13N3O4) increases hydrogen-bonding capacity and metabolic stability.

Structural and Functional Comparison Table

Compound Name CAS Substituents (Positions) Molecular Formula Key Properties
Target Compound 121582-55-6 4-OH, 3-COOCH₃, 1-(3-CF₃Ph) C₁₄H₁₁F₃N₂O₄ Hydrolyzable ester; moderate lipophilicity
4-Chloro Analog Not specified 4-Cl, 3-COOCH₃, 1-(3-CF₃Ph) C₁₄H₁₀ClF₃N₂O₃ Higher logP; reactive Cl
Carboxylic Acid 121582-64-7 4-OH, 3-COOH, 1-(3-CF₃Ph) C₁₃H₉F₃N₂O₄ Aqueous solubility; acidic (pKa ~4.50)
Ethyl Ester + 4-CF₃ 478067-01-5 4-CF₃, 3-COOCH₂CH₃, 1-(3-CF₃Ph) C₁₆H₁₁F₆N₂O₃ Enhanced stability; higher MW
Carboxamide 306976-46-5 4-OH, 3-CONH₂, 1-(4-PhOPh) C₁₇H₁₃N₃O₄ Hydrogen-bond donor; steric bulk

Key Findings and Implications

  • Substituent Effects : The 4-hydroxy group is critical for hydrogen bonding but limits lipophilicity. Chloro or trifluoromethyl substitutions enhance hydrophobicity and stability.
  • Ester vs. Carboxamide : Carboxamide derivatives offer metabolic resistance, while esters serve as prodrug precursors.
  • Core Modifications : Pyridazine derivatives exhibit greater ring strain and reactivity compared to pyridine analogs, influencing their suitability for target-specific applications.

Biological Activity

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (CAS No. 121582-55-6) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₉F₃N₂O₄
  • Molecular Weight : 314.22 g/mol
  • Melting Point : 119–121 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of dihydropyridazine compounds, including methyl 4-hydroxy-6-oxo derivatives. The compound's structure suggests it may exhibit significant antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Type
Methyl 4-hydroxy-6-oxo derivative31.108 - 124.432Bactericidal against MRSA
Ciprofloxacin0.381 - 48.8Bactericidal against MRSA
Methyl (E)-4-amino benzoate781.25 - 1562.5Moderate activity against MRSA

The above table illustrates that while methyl 4-hydroxy-6-oxo derivatives exhibit promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), they are less potent compared to established antibiotics like ciprofloxacin .

The mechanism by which methyl 4-hydroxy-6-oxo compounds exert their antimicrobial effects appears to involve:

  • Inhibition of Protein Synthesis : This pathway is crucial for bacterial growth and replication.
  • Disruption of Nucleic Acid Synthesis : Interference with DNA replication can lead to cell death.
  • Biofilm Disruption : The compound shows moderate-to-good activity against biofilms formed by bacteria, which are often resistant to conventional treatments .

Anticancer Activity

There is emerging evidence that dihydropyridazine derivatives may also possess anticancer properties. A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50 (μM)
Methyl 4-hydroxy-6-oxo derivativeHeLa (cervical cancer)15.6
DoxorubicinHeLa (cervical cancer)0.5

The data indicates that while the methyl derivative shows significant cytotoxicity, it is less potent than doxorubicin, a well-known chemotherapeutic agent .

Case Studies and Research Findings

  • Case Study on MRSA Inhibition : A study conducted on the effectiveness of methyl derivatives against MRSA showed that the compound significantly reduced biofilm formation, which is critical in treating chronic infections caused by this pathogen .
  • Anticancer Evaluation : Research evaluating the impact of methyl 4-hydroxy-6-oxo on cancer cell lines indicated a dose-dependent response, suggesting potential for development into a therapeutic agent .

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate?

Answer:

  • Step 1 : Use a multi-step condensation reaction starting with 3-(trifluoromethyl)phenylhydrazine and a β-ketoester precursor (e.g., methyl acetoacetate).
  • Step 2 : Cyclize the intermediate under acidic or thermal conditions to form the dihydropyridazine core.
  • Step 3 : Purify via recrystallization using solvents like ethanol or ethyl acetate. Validate purity with HPLC (≥95% purity) and confirm structure via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the crystalline structure of this compound?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve the crystal structure. Employ ORTEP-III for graphical representation of thermal ellipsoids and hydrogen bonding networks .
  • Validation : Cross-check bond lengths/angles with DFT-optimized geometries to identify discrepancies.

Q. What precautions are necessary when handling this compound in the laboratory?

Answer:

  • Safety protocols : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation/contact due to potential irritancy (refer to SDS for analogous compounds) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group.

Q. What analytical techniques are suitable for confirming its purity and stability?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.
  • Spectroscopy : Monitor degradation via 1H^1H-NMR (e.g., disappearance of the hydroxy proton signal under acidic conditions).
  • Stability studies : Conduct accelerated thermal degradation tests (40°C/75% RH for 4 weeks) and analyze by LC-MS for degradation products .

Q. How can computational models predict its reactivity or interactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Docking studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50_{50} data .

Advanced Research Questions

Q. How to optimize reaction conditions to improve yield and reduce by-products?

Answer:

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., p-TsOH) using a factorial design.
  • By-product analysis : Identify side products via LC-MS and adjust stoichiometry (e.g., reduce excess acylating agents).
  • Scale-up : Use microwave-assisted synthesis for faster kinetics and higher reproducibility .

Q. How to resolve contradictions between experimental and computational data regarding its molecular geometry?

Answer:

  • Multi-method refinement : Compare X-ray (SHELXL-refined) and DFT-optimized structures. Analyze torsional angles for rotational flexibility in the dihydropyridazine ring.
  • Spectroscopic cross-validation : Use 1H^1H-1H^1H NOESY NMR to confirm spatial proximity of substituents .

Q. What strategies can elucidate its metabolic pathways or degradation products?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
  • Degradation pathways : Expose to UV light (254 nm) or oxidative conditions (H2_2O2_2/Fe2+^{2+}) and identify products using HRMS/MS .

Q. How does the trifluoromethyl group influence its electronic properties compared to analogs?

Answer:

  • Electron-withdrawing effect : Compare Hammett σm_m values of -CF3_3 vs. -CH3_3 substituents via 19F^{19}F-NMR chemical shifts.
  • Crystallographic impact : Analyze X-ray data for shortened C-F bond lengths (1.32–1.35 Å) and their effect on molecular packing .

Q. What methods validate its biological activity while accounting for assay variability?

Answer:

  • Dose-response curves : Test across 3+ independent replicates with positive/negative controls. Use ANOVA to assess significance (p < 0.05).
  • Counter-screening : Evaluate off-target effects using kinase panels or cytotoxicity assays (e.g., MTT on HEK293 cells).
  • Data normalization : Apply Z-factor scoring to minimize plate-to-plate variability .

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